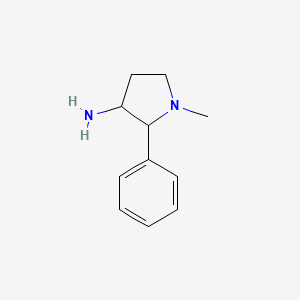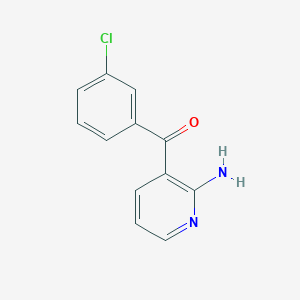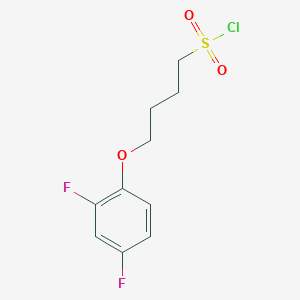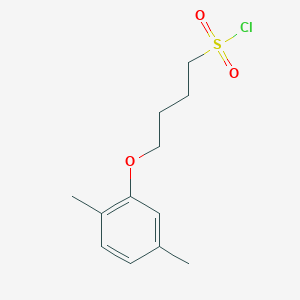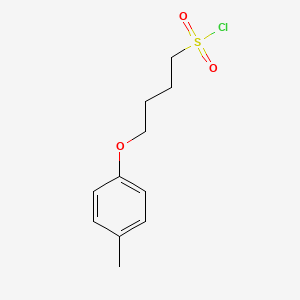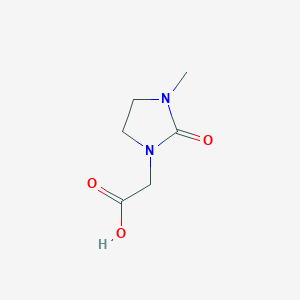
2-(3-Methyl-2-oxoimidazolidin-1-yl)acetic acid
Overview
Description
2-(3-Methyl-2-oxoimidazolidin-1-yl)acetic acid is an organic compound with the molecular formula C6H10N2O3 and a molecular weight of 158.16 g/mol . It features a five-membered heterocyclic ring, imidazolidinone, which consists of four carbon atoms and one nitrogen atom, with an additional oxygen atom bonded to one carbon, forming a ketone group (C=O).
Preparation Methods
The synthesis of 2-(3-Methyl-2-oxoimidazolidin-1-yl)acetic acid can be achieved through several routes. One common method involves the reaction of 3-methyl-2-oxoimidazolidine with chloroacetic acid under basic conditions. The reaction typically proceeds as follows:
Reactants: 3-methyl-2-oxoimidazolidine and chloroacetic acid.
Conditions: Basic conditions, often using sodium hydroxide or potassium hydroxide as the base.
Procedure: The reactants are mixed and heated to facilitate the reaction, resulting in the formation of this compound.
Chemical Reactions Analysis
2-(3-Methyl-2-oxoimidazolidin-1-yl)acetic acid undergoes several types of chemical reactions:
Esterification: The carboxylic acid group (COOH) can react with alcohols to form esters under specific conditions.
Oxidation and Reduction:
Scientific Research Applications
2-(3-Methyl-2-oxoimidazolidin-1-yl)acetic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(3-Methyl-2-oxoimidazolidin-1-yl)acetic acid is not well-documented. its structure suggests potential interactions with various molecular targets and pathways. The imidazolidinone ring is a common scaffold in bioactive molecules, indicating that the compound may interact with enzymes or receptors involved in biochemical pathways.
Comparison with Similar Compounds
2-(3-Methyl-2-oxoimidazolidin-1-yl)acetic acid can be compared with similar compounds such as 2-(2-Oxo-1-imidazolidinyl)ethyl methacrylate. Both compounds feature the imidazolidinone ring, but they differ in their functional groups and applications. While this compound is used in biochemistry and green chemistry, 2-(2-Oxo-1-imidazolidinyl)ethyl methacrylate is primarily used in polymer chemistry and as an adhesion promoter.
Conclusion
This compound is a versatile compound with potential applications in various scientific fields Its unique structure allows it to participate in several chemical reactions and makes it a valuable tool in biochemistry, green chemistry, and polymer chemistry
Properties
IUPAC Name |
2-(3-methyl-2-oxoimidazolidin-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O3/c1-7-2-3-8(6(7)11)4-5(9)10/h2-4H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKNMJKWRSCHLGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C1=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl({2-[1-(1-methylpiperidin-4-yl)piperidin-4-yl]ethyl})amine](/img/structure/B1426922.png)
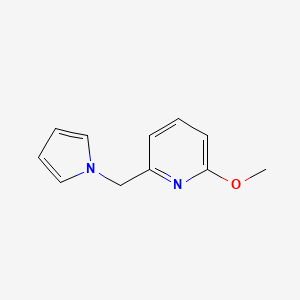
![3-Chloro-4-[(6-methoxypyridin-2-yl)methoxy]aniline](/img/structure/B1426926.png)
![1-[2-(ethanesulfonyl)ethyl]-4-methyl-1H-pyrazol-3-amine](/img/structure/B1426927.png)
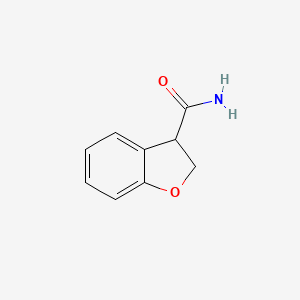
![7-Oxa-2-azaspiro[4.5]decane](/img/structure/B1426930.png)

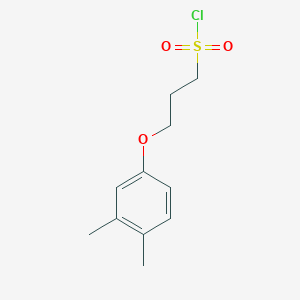
![2-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B1426937.png)
